molecular formula C11H10OS B14376059 2-(Methylsulfanyl)naphthalen-1-ol CAS No. 90033-53-7

2-(Methylsulfanyl)naphthalen-1-ol

Cat. No.: B14376059
CAS No.: 90033-53-7
M. Wt: 190.26 g/mol
InChI Key: ONAUBAHYXGAQNE-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenols It features a naphthalene ring substituted with a hydroxyl group at the 1-position and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)naphthalen-1-ol can be achieved through several methods. One common approach involves the reaction of 2-naphthol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)naphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)naphthalen-1-ol is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90033-53-7

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

2-methylsulfanylnaphthalen-1-ol

InChI

InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3

InChI Key

ONAUBAHYXGAQNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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